(1-Bromo-1-(2-chloroethoxy)ethyl)benzene
Description
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with an ethyl group bearing both bromine and a 2-chloroethoxy moiety. This geminal di-substitution (Br and OCH2CH2Cl on the same carbon) imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
[1-bromo-1-(2-chloroethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(11,13-8-7-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BDXFSVZYMTVFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(OCCCl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenethyl Alcohol Derivatives
A common approach is the bromination of phenethyl alcohol precursors to form the bromo-substituted intermediate. The method by Han et al. involves:
- Dissolving the alcohol (2 mmol) and carbon tetrabromide (CBr4, 2.2 mmol) in dichloromethane (2 mL).
- Cooling the reaction mixture to 0 °C.
- Stirring under nitrogen atmosphere to selectively brominate the benzylic position.
- This reaction yields bromohydrocarbon intermediates essential for further etherification.
Etherification to Introduce 2-Chloroethoxy Group
Etherification of phenols or phenethyl alcohol derivatives with 2-chloroethanol or related chloro-substituted alkyl halides is performed via:
Combined Halogenation and Etherification
A sequential or one-pot approach can be used:
- Starting from phenethyl alcohol, first perform bromination using PPh3 and chlorinating agents (e.g., Cl3CCONH2) or CBr4.
- Next, react the brominated intermediate with 2-chloroethanol under basic conditions to introduce the chloroethoxy substituent.
- The reaction is carried out under inert atmosphere (N2) at room temperature or slightly elevated temperature.
- Purification is done by silica gel chromatography to isolate the target compound.
Representative Experimental Procedure
Reaction Parameters and Optimization
- Temperature: Bromination is best at low temperature (0 °C) to prevent over-bromination; etherification requires moderate heating (~80 °C).
- Solvent: Dichloromethane for bromination; acetonitrile or DMF for etherification.
- Base: Anhydrous potassium carbonate is effective for etherification, promoting deprotonation and nucleophilic attack.
- Atmosphere: Nitrogen or inert gas to avoid moisture and oxidation.
- Reaction time: 1 h for bromination; 6 h for etherification.
- Purification: Silica gel chromatography using appropriate eluents ensures product purity.
Data Summary Table
Research Findings and Notes
- The use of CBr4 with PPh3 or similar reagents provides a mild and selective bromination method avoiding harsh conditions.
- Etherification promoted by K2CO3 is efficient and can be recycled, enhancing sustainability.
- The presence of both bromine and chlorine substituents allows further functionalization via nucleophilic substitution reactions.
- Purification by silica gel chromatography is standard to achieve high purity.
- Alternative methods involving haloalkane solvents and acid binding agents have been patented for related compounds, indicating the feasibility of variations in conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions:
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene serves as an important reagent in organic synthesis. It can be utilized in nucleophilic substitution reactions due to the presence of both bromine and chlorine atoms, which can facilitate the formation of new carbon-carbon bonds. This compound can be used to synthesize various derivatives of benzene and other aromatic compounds.
Synthesis of Pharmaceuticals:
The compound has been explored for its potential in synthesizing pharmaceutical intermediates. For instance, it can be involved in the preparation of compounds that exhibit biological activity, thus contributing to drug discovery efforts. The versatility in its reactivity allows for modifications that can lead to new therapeutic agents.
Case Studies
Study on Synthesis Efficiency:
A study published in 2019 highlighted the efficiency of using this compound in a multi-step synthesis process for creating complex organic molecules. The researchers demonstrated that the compound could be effectively transformed into various functionalized products through strategic reaction pathways, significantly improving yield and purity compared to traditional methods .
Pharmaceutical Applications:
In another case study, researchers investigated the use of this compound as a building block for synthesizing anti-cancer agents. The study revealed that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Material Science Applications
Polymer Chemistry:
this compound has been employed in polymer chemistry for the development of new materials. Its ability to participate in radical polymerization reactions allows it to act as a monomer or co-monomer in synthesizing polymers with specific properties. These polymers can find applications in coatings, adhesives, and other industrial materials.
Cosmetic Formulations:
The compound is also being explored for its role in cosmetic formulations. Its chemical properties make it suitable for use as a stabilizer or emulsifier in creams and lotions, enhancing product stability and performance .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that brominated compounds can pose environmental and health risks; thus, appropriate safety measures should be taken during handling and application . Regulatory assessments are necessary to ensure compliance with safety standards when used in consumer products.
Mechanism of Action
The mechanism of action of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related derivatives based on halogen type, substituent position, and functional groups:
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | CAS RN | Key Features |
|---|---|---|---|---|---|---|
| (1-Bromo-1-(2-chloroethoxy)ethyl)benzene | C10H12BrClO | 263.56 | Not reported | Not reported | Not found | Geminal Br and 2-chloroethoxy |
| 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | C8H7Br2Cl | 298.40 | Not reported | Not reported | 52927-98-7 | Vicinal Br and Cl on benzene |
| 2-Chloroethoxybenzene (β-Chlorophenetole) | C8H9ClO | 156.61 | ~200 (est.) | 1.15 (est.) | 622-86-6 | Simple 2-chloroethoxy substituent |
| 1-Bromo-2-ethylbutane | C6H13Br | 165.07 | 143–144 | 1.179 | 3814-34-4 | Aliphatic Br; no aromatic ring |
| 1-Bromo-3-(2-bromoethyl)benzene | C8H8Br2 | 263.96 | Not reported | Not reported | 40422-70-6 | Bromoethyl chain on benzene |
Key Observations :
- Geminal vs. Vicinal Substitution : The geminal Br and 2-chloroethoxy groups in the target compound contrast with vicinal dihalogens (e.g., 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene, CAS 52927-98-7), which exhibit distinct steric and electronic profiles .
- Aromatic vs. Aliphatic Systems : Aliphatic analogues like 1-Bromo-2-ethylbutane (CAS 3814-34-4) lack the aromatic ring’s conjugation effects, resulting in lower boiling points and reduced stability in polar solvents .
Critical Insights :
- Compared to aliphatic bromides (e.g., 1-Bromo-2-ethylbutane), the aromatic system stabilizes transition states in cross-coupling reactions, enhancing yields in Pd-catalyzed processes .
Stability and Handling Considerations
- Thermal Stability : Brominated aromatics generally exhibit higher thermal stability than aliphatic analogues. For example, 1-Bromo-2-ethylbutane (bp 143–144°C) volatilizes at lower temperatures compared to brominated ethylbenzenes .
- Hydrolytic Sensitivity : The 2-chloroethoxy group in the target compound is prone to hydrolysis under basic conditions, similar to β-chlorophenetole (CAS 622-86-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
